molecular formula C8H8F2OS B6304193 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene CAS No. 2056110-40-6

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene

Cat. No.: B6304193
CAS No.: 2056110-40-6
M. Wt: 190.21 g/mol
InChI Key: KQKZXMBTXCUCOF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is a fluorinated aromatic building block of significant interest in advanced chemical and pharmaceutical research. Compounds featuring difluoromethoxy and methylsulfanyl motifs are frequently employed in medicinal chemistry, as the difluoromethyl (CF2H) group is a well-known bioisostere capable of acting as a hydrogen bond donor, thereby influencing the physicochemical properties, metabolic stability, and membrane permeability of potential drug candidates . This specific substitution pattern makes it a valuable intermediate for the synthesis of novel active compounds. Research indicates its potential application in the development of triazolopyrimidinone and triazolopyridinone derivatives, which are investigated as tankyrase inhibitors for the treatment of various diseases, including cancer . The compound is offered with a minimum purity of 97% and is typically characterized by techniques such as 1H NMR, 13C NMR, and 19F NMR to ensure identity and quality for research applications. It is supplied in various quantities for laboratory use, with standard shipping at room temperature and recommended storage at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZXMBTXCUCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylsulfanyl Group Introduction

The methylsulfanyl group is introduced at position 1 via substitution of bromine using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C. This reaction proceeds via an SNAr mechanism, leveraging the electron-withdrawing effect of adjacent fluorine atoms to activate the ring. Yields range from 65–75%, with purity dependent on the absence of competing nucleophiles.

Methoxy Group Installation

Subsequent substitution of fluorine at position 4 is achieved using sodium methoxide (NaOMe) in methanol under reflux. The methoxy group installation requires careful temperature control to avoid side reactions such as demethylation or over-substitution. Typical reaction times span 12–24 hours, yielding 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene in 60–70% isolated yield.

Table 1: NAS Reaction Conditions and Outcomes

StepReagentSolventTemperature (°C)Time (h)Yield (%)
1NaSMeDMF80–1006–865–75
2NaOMeMeOH65–7012–2460–70

Friedel-Crafts Sulfonylation and Reduction

An alternative route leverages Friedel-Crafts sulfonylation to install a sulfonyl group, followed by reduction to the corresponding sulfide. This method, detailed in patent WO2007054668A1, involves:

Sulfonylation of 1,2-Difluorobenzene

1,2-Difluorobenzene reacts with methanesulfonic anhydride in the presence of trifluoromethanesulfonic acid (TfOH) as a catalyst. The reaction proceeds via electrophilic aromatic substitution at position 4, yielding 1,2-difluoro-4-(methylsulfonyl)benzene. Optimal conditions include heating at 120°C for 6 hours, achieving 48–52% yield.

Reduction of Sulfonyl to Sulfanyl

The sulfonyl group is reduced to methylsulfanyl using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This step requires anhydrous conditions and careful temperature control (0–5°C) to prevent over-reduction. The resultant 1,2-difluoro-4-(methylsulfanyl)benzene is isolated in 70–80% yield.

Methoxy Group Introduction

The final methoxy group is introduced at position 4 via NAS using NaOMe in methanol, as described in Section 1.2. This step completes the synthesis, yielding the target compound in 60–70% efficiency.

Table 2: Friedel-Crafts and Reduction Pathway

StepProcessReagent/CatalystConditionsYield (%)
1SulfonylationTfOH120°C, 6 h48–52
2ReductionLiAlH4/THF0–5°C, 2 h70–80
3MethoxylationNaOMe/MeOHReflux, 12–24 h60–70

Directed Ortho-Metalation Approach

Directed metalation strategies offer regioselective control for introducing substituents. This method employs a directing group (e.g., amide or sulfonamide) to facilitate lithiation at specific positions.

Lithiation and Functionalization

Starting with 2,6-difluoro-4-nitrobenzene, the nitro group acts as a directing group for lithiation at position 1. Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with dimethyl disulfide (DMDS) to install the methylsulfanyl group. Subsequent reduction of the nitro group to amine (via H2/Pd-C) and diazotization/hydrolysis yields a phenol intermediate, which is methylated to the methoxy derivative.

Key Considerations

  • Directing Group Efficiency : Nitro groups provide strong activation but require post-functionalization reduction.

  • Temperature Sensitivity : Lithiation must occur at cryogenic temperatures to prevent side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
NASSimple reagents, scalableRequires electron-deficient substrate40–50
Friedel-CraftsHigh regioselectivityMulti-step, harsh conditions35–45
Directed MetalationPrecise controlCryogenic conditions, complex steps30–40

Mechanistic Insights and Optimization

NAS Reaction Dynamics

Fluorine’s electronegativity activates the aromatic ring for nucleophilic attack. Kinetic studies show that methoxy substitution at position 4 is favored due to the para-directing effect of the methylsulfanyl group.

Reduction of Sulfonyl Groups

LiAlH4 reduces sulfonyl to sulfanyl via a two-electron transfer mechanism. Competing over-reduction to thiols is mitigated by stoichiometric control and low temperatures.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states. Protic solvents (e.g., MeOH) are preferred for methoxylation to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene is investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor for synthesizing biologically active compounds.

Case Study:
A study explored the use of this compound in synthesizing novel antibacterial agents. The derivatives showed enhanced activity against resistant strains of bacteria, indicating its potential in treating infections caused by antibiotic-resistant pathogens .

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzeneAntibacterial
5-Dimethylamino derivativeEnhanced antibacterial
Lincomycin derivativesAntibacterial

Material Science

Due to its unique structural features, this compound is also explored for applications in material science, particularly in developing advanced materials such as liquid crystals and polymers.

Case Study:
Research demonstrated that the incorporation of fluorine atoms into polymer matrices improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are influenced by the compound’s presence, leading to its observed effects.

Comparison with Similar Compounds

2,4-Difluoro-6-methoxy-1-(methylsulfanyl)benzene

  • Structural Difference : Fluorine atoms at positions 2 and 4 instead of 2 and 5.
  • The electron-withdrawing effect of fluorine at position 4 may further deactivate the ring toward electrophilic substitution compared to the para-methoxy group in the target compound .

Substituent Variants

2,6-Difluoro-4-methoxy-1-(ethylsulfanyl)benzene

  • Structural Difference : Ethylsulfanyl (-SCH₂CH₃) replaces methylsulfanyl (-SCH₃).
  • However, steric bulk may hinder packing in the solid state, lowering melting points relative to the methyl analog. IR spectra would retain C-S stretches near 600–700 cm⁻¹ but lack the specific methyl C-H vibrations (~2,950 cm⁻¹) seen in the methylsulfanyl derivative .

2,6-Dichloro-4-methoxy-1-(methylsulfanyl)benzene

  • Structural Difference : Chlorine replaces fluorine at positions 2 and 6.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity (vs. The ^19F NMR signal (absent here) is replaced by a ^35Cl/^37Cl isotopic splitting pattern in mass spectrometry .

2,6-Difluoro-4-methyl-1-(methylsulfanyl)benzene

  • Structural Difference : Methoxy (-OCH₃) replaced by methyl (-CH₃).
  • Impact : Loss of the electron-donating methoxy group diminishes resonance stabilization, altering electronic distribution. This reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. IR would show loss of the C-O-C stretch (~1,250 cm⁻¹) .

Spectral and Reactivity Comparisons

Infrared (IR) Spectroscopy

  • Target Compound : Expected C-F stretches at 1,100–1,250 cm⁻¹, C-O-C (methoxy) at ~1,250 cm⁻¹, and C-S (methylsulfanyl) near 650 cm⁻¹.
  • Thionated Analog (e.g., C=S derivatives) : reports C=S absorption at ~1,249–1,268 cm⁻¹, absent in the target compound, highlighting distinct functional groups .

NMR Spectroscopy

  • ^13C NMR : The methylsulfanyl group’s carbon resonates at ~15–20 ppm (SCH₃), while the methoxy carbon appears at ~55–60 ppm (OCH₃). Fluorine substituents deshield adjacent carbons, shifting aromatic signals upfield .

Reactivity

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group. In contrast, chlorine or methyl substituents (as in analogs) may alter regioselectivity due to varying electronic effects .
  • Oxidation : Methylsulfanyl groups are susceptible to oxidation to sulfoxides or sulfones, a reactivity shared with ethylsulfanyl analogs but absent in methoxy or methyl derivatives .

Data Table: Key Properties of Compared Compounds

Compound Substituents Melting Point (°C) IR C-S/C-O Stretch (cm⁻¹) Reactivity Notes
Target Compound 2,6-F; 4-OCH₃; 1-SCH₃ Not reported ~650 (C-S); ~1,250 (C-O) Susceptible to S-oxidation
2,4-Difluoro-6-methoxy-1-SCH₃ isomer 2,4-F; 6-OCH₃; 1-SCH₃ Not reported Similar Reduced symmetry; lower crystallinity
Ethylsulfanyl analog 2,6-F; 4-OCH₃; 1-SCH₂CH₃ Not reported ~640 (C-S) Higher lipophilicity
Dichloro analog 2,6-Cl; 4-OCH₃; 1-SCH₃ Not reported ~550 (C-Cl) Enhanced nucleophilic substitution

Biological Activity

2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene, a compound with the molecular formula C9H8F2OS, has garnered attention in various fields of biological research due to its potential pharmacological properties. Its unique structure incorporates fluorine and a methoxy group, which may influence its biological activity. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C9H8F2OS
  • Molecular Weight : 208.23 g/mol
  • CAS Number : 2056110-40-6

Antimicrobial Activity

Research indicates that compounds similar to 2,6-difluoro-4-methoxy-1-(methylsulfanyl)benzene exhibit significant antimicrobial properties. For instance, derivatives of thiazole and other related compounds have shown moderate to excellent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
2,6-Difluoro-4-methoxy...E. coliModerate
5-Chloro-2-ethoxy...S. aureusExcellent
4-Methoxy derivativesK. pneumoniaeGood

The mechanism of action for these compounds often involves disruption of bacterial cell walls or inhibition of vital enzymatic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated aromatic compounds. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values that indicate potent growth inhibition.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
2,6-Difluoro-4-methoxy...HCT-1160.05
Thiazole derivativesA-5490.02
Benzoxathiazine derivativesHT29<0.01

These findings suggest that the presence of fluorine and methoxy groups may enhance the cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various synthesized compounds including those derived from 2,6-difluoro-4-methoxy-1-(methylsulfanyl)benzene. Results showed significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial properties (source ).
  • Anticancer Screening : In another investigation focusing on anticancer activity, compounds structurally related to our target compound were screened against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited lower IC50 values than established chemotherapeutics like doxorubicin (source ).

Q & A

Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

  • Halogenation : Introducing fluorine atoms via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions .
  • Methoxy Group Installation : Nucleophilic aromatic substitution (SNAr) with sodium methoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100°C) .
  • Methylsulfanyl Group Incorporation : Thiolation using methyl disulfide (CH₃SSCH₃) with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor®, DMF, 80°C65–75
MethoxylationNaOMe, DMF, 100°C70–80
ThiolationCH₃SSCH₃, AlCl₃, CH₂Cl₂50–60

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • X-Ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths, angles, and dihedral angles. Intramolecular interactions (e.g., C–H⋯O hydrogen bonds) are identified via ORTEP-3 visualization .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -110 to -150 ppm for aromatic-F), while 1H^{1}\text{H} NMR distinguishes methoxy (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C₈H₇F₂OS) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer: Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent molecules or twinned crystals. Strategies include:

  • Validation Tools : Use PLATON (ADDSYM) to check missed symmetry and CCDC’s Mogul to validate geometric parameters .
  • Refinement Software : SHELXL’s TWIN/BASF commands model twinning, while SQUEEZE in PLATON accounts for disordered solvent .
  • Cross-Validation : Compare independent refinements (e.g., OLEX2 vs. SHELXTL) to ensure consistency .

Q. What challenges arise in optimizing regioselectivity during electrophilic substitution reactions?

Methodological Answer: The electron-donating methoxy and methylsulfanyl groups compete for directing effects:

  • Competitive Directing : Methoxy (strong para-directing) vs. methylsulfanyl (moderate ortho/para-directing). Computational DFT studies (e.g., Gaussian) predict charge distribution to guide reagent choice .
  • Solvent Effects : Polar solvents (e.g., DMSO) enhance methoxy’s directing power, while nonpolar solvents favor methylsulfanyl influence .
  • Temperature Control : Lower temperatures (~0°C) reduce kinetic interference, favoring thermodynamically stable products .

Q. How can computational methods predict the compound’s reactivity in drug design?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes) using the methylsulfanyl group as a hydrophobic anchor .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values of -F and -SCH₃) with bioactivity datasets .
  • MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid environments, critical for membrane permeability .

Q. What methodological approaches are used to assess biological activity in antimicrobial studies?

Methodological Answer:

  • MIC Assays : Broth microdilution (CLSI guidelines) tests minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Methylsulfanyl derivatives show enhanced activity due to sulfur’s electronegativity .
  • Synergy Testing : Checkerboard assays evaluate combinatorial effects with β-lactam antibiotics, with fractional inhibitory concentration (FIC) indices <0.5 indicating synergy .
  • Resistance Profiling : Serial passage experiments monitor mutation rates in pathogens exposed to sublethal compound concentrations .

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